2-(3-Ethylazetidin-1-yl)ethanamine
Description
2-(3-Ethylazetidin-1-yl)ethanamine is a secondary amine featuring a four-membered azetidine ring substituted with an ethyl group at the 3-position and an ethanamine side chain (Fig. 1). The azetidine ring, a saturated heterocycle with one nitrogen atom, imparts conformational rigidity, which can enhance binding specificity in biological systems or influence stereochemical outcomes in synthetic applications.
Properties
IUPAC Name |
2-(3-ethylazetidin-1-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-2-7-5-9(6-7)4-3-8/h7H,2-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGGLFSTXDILSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(C1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401303629 | |
| Record name | 1-Azetidineethanamine, 3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401303629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1508348-14-8 | |
| Record name | 1-Azetidineethanamine, 3-ethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1508348-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Azetidineethanamine, 3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401303629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethylazetidin-1-yl)ethanamine typically involves the formation of the azetidine ring followed by the introduction of the ethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-ethyl-1-azetidinone with ethylenediamine can yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethylazetidin-1-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives with different oxidation states.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of substituted azetidines .
Scientific Research Applications
2-(3-Ethylazetidin-1-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Ethylazetidin-1-yl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The ethyl group may influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Comparisons
Azetidine vs. Piperidine and Pyrrolidine Derivatives
- Azetidine vs. Piperidine : Piperidine (six-membered ring) derivatives, such as 2-(4-methyl-1,4-diazepan-1-yl)ethanamine (), exhibit greater flexibility but reduced ring strain compared to azetidine. The smaller azetidine ring in 2-(3-Ethylazetidin-1-yl)ethanamine may enhance steric hindrance near the nitrogen, affecting coordination with metal ions or receptor binding .
- Azetidine vs.
Heterocyclic Substituents
- Indole Derivatives : Compounds like 2-(5-methoxy-1H-indol-3-yl)ethanamine (5-Methoxytryptamine, ) replace the azetidine with an indole ring. The aromatic indole system enables π-π stacking in biological targets (e.g., HSP90 binding via GLU527 and TYR604 interactions, ), whereas the azetidine’s saturated structure may favor hydrogen bonding or van der Waals interactions .
- Imidazole Derivatives : 2-(3-methylimidazol-4-yl)ethanamine () features an aromatic imidazole ring with pKa values of 5.80 and 9.90, indicating protonation-dependent solubility, unlike the azetidine’s neutral, rigid framework.
Electronic and Physico-Chemical Properties
Substituted phenethylamines (e.g., 25B-NBOMe, ) and azetidine derivatives were compared using quantum molecular descriptors (Table 1):
- Higher HOMO energy indicates greater electron-donating capacity, which may enhance interactions with electrophilic residues in enzymes .
Enzyme Inhibition
- HSP90 Inhibition : Indole-based ethanamines (e.g., Tryptamine hydrochloride, ) bind HSP90 via hydrogen bonds to GLU527 and TYR604. The azetidine derivative’s amine group may similarly interact with catalytic residues, but its lack of aromaticity could reduce π-stacking efficacy .
- Antifungal Activity: Acinetobacter baumannii produces ethanamine derivatives like 2-(2,6-dimethylphenoxy)-N-methylethanamine (), which suppress Aspergillus flavus growth. The azetidine analog’s compact structure might enhance membrane penetration.
Psychoactive Potential
- NBOMe Series: 25I-NBOMe () binds serotonin receptors via methoxy and halogen substituents. The absence of a phenyl ring in this compound likely eliminates psychoactivity, redirecting its use toward non-CNS applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
